4-[6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine
CAS No.: 2549014-25-5
Cat. No.: VC11840905
Molecular Formula: C20H24F3N5O2
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-25-5 |
|---|---|
| Molecular Formula | C20H24F3N5O2 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 4-[6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
| Standard InChI | InChI=1S/C20H24F3N5O2/c21-20(22,23)30-17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2 |
| Standard InChI Key | BDPKNNHJSOPZKN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 |
Introduction
Structural Overview
The molecular structure of this compound can be dissected into the following key components:
-
Trifluoromethoxyphenyl Group: A highly electronegative and lipophilic functional group that enhances the compound's chemical stability and bioavailability.
-
Piperazine Ring: A six-membered heterocyclic structure known for its role in medicinal chemistry as a pharmacophore in various drugs.
-
Pyridazine Core: A diazine ring (six-membered aromatic ring containing two nitrogen atoms) that serves as the central scaffold for the molecule.
-
Morpholine Ring: A heterocyclic ether that contributes to solubility and potential biological activity.
Synthesis Pathways
The synthesis of such complex molecules typically involves multi-step organic reactions. While specific methods for this exact compound are not directly available, similar compounds are synthesized using the following general steps:
-
Formation of Piperazine Derivatives:
-
Coupling with Pyridazine:
-
The pyridazine core is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions involving halogenated pyridazines and piperazine derivatives.
-
-
Addition of Morpholine:
-
The morpholine group is typically attached via alkylation or amidation reactions.
-
Each step requires careful optimization to ensure high yield and purity.
Medicinal Chemistry
Compounds containing piperazine and pyridazine scaffolds have shown significant biological activities, including:
-
Antiviral Activity: Piperazine derivatives have been studied for their effects against viruses such as HIV-1 and HSV-1 .
-
Antitumor Activity: Similar compounds have demonstrated cytotoxicity against cancer cell lines like HepG2 and MDA-MB-231 .
-
Neurological Applications: Piperazines are common in psychotropic drugs due to their interaction with serotonin and dopamine receptors .
Drug Discovery
The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it attractive for drug development targeting diseases like cancer or infectious diseases .
Biological Activity
Studies on related compounds indicate:
-
Enhanced receptor binding due to the electron-withdrawing trifluoromethoxy group.
-
Improved pharmacokinetic profiles with reduced clearance rates .
Challenges
Despite its potential, challenges include:
-
Complex synthesis requiring multiple steps.
-
Limited water solubility due to lipophilic groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume